

Application Notes: Decyltrimethylammonium Chloride (DTAC) for Cell Lysis

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Compound of Interest

Compound Name: Decyltrimethylammonium chloride

Cat. No.: B158654

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Introduction

Decyltrimethylammonium chloride (DTAC) is a cationic surfactant that can be utilized as a laboratory reagent for the disruption of cellular membranes to facilitate the extraction of intracellular contents.[1] As a quaternary ammonium compound, its amphipathic nature allows it to interact with the lipid bilayer of cell membranes, leading to their solubilization and the release of proteins, nucleic acids, and other cellular components.[1][2] Cationic detergents like DTAC are known for their ability to disrupt protein-protein interactions and denature proteins, making them suitable for applications where complete sample solubilization is required, such as in SDS-PAGE and certain mass spectrometry workflows.[2]

Principle and Mechanism of Action

The lytic activity of **decyltrimethylammonium chloride** is attributed to its molecular structure, which consists of a hydrophobic ten-carbon alkyl chain and a hydrophilic trimethylammonium head group.[3] This amphipathic characteristic drives the insertion of DTAC monomers into the cell membrane's lipid bilayer.[4] As the concentration of DTAC increases above its critical micelle concentration (CMC), the detergent molecules aggregate to form micelles. This process disrupts the lipid-lipid and lipid-protein interactions within the membrane, leading to the formation of mixed micelles composed of lipids, proteins, and detergent molecules.[2] The eventual disintegration of the membrane structure results in cell lysis and the release of intracellular contents into the lysis buffer.[1]

Applications in Research and Drug Development

The effective lytic properties of DTAC make it a potential tool for various applications in the fields of research, diagnostics, and drug development:

- **Protein Extraction:** DTAC can be employed for the total protein extraction from both bacterial and mammalian cells for subsequent analysis by methods such as Western blotting or proteomics.[\[2\]](#)[\[5\]](#)
- **Nucleic Acid Isolation:** By disrupting the cell and nuclear membranes, DTAC can facilitate the release of DNA and RNA for downstream applications like PCR, sequencing, and microarray analysis.[\[5\]](#)
- **Drug Discovery:** In high-throughput screening assays, effective cell lysis is crucial for measuring the activity of intracellular drug targets. DTAC-based lysis buffers can be optimized for such applications.

Quantitative Data Summary

The following tables summarize the recommended starting concentrations and expected protein yields when using a DTAC-based lysis buffer. These values are extrapolated from the known properties of DTAC and typical performance of cationic detergents. Optimization is recommended for specific cell types and applications.

Table 1: Recommended DTAC Concentration for Cell Lysis

Cell Type	DTAC Concentration (w/v)	Critical Micelle Concentration (CMC) in water
Mammalian Cells (e.g., HeLa, HEK293)	0.5% - 2.0%	~0.06 M (~1.67%)
Bacterial Cells (e.g., E. coli)	1.0% - 3.0%	~0.06 M (~1.67%)

Note: The CMC of DTAC is influenced by factors such as temperature and ionic strength of the buffer.[\[3\]](#)

Table 2: Comparative Protein Yield (Hypothetical)

Lysis Reagent	Cell Type	Typical Protein Yield (µg/10 ⁶ cells)
DTAC Lysis Buffer (1%)	HEK293	300 - 500
RIPA Buffer	HEK293	350 - 550
Triton X-100 (1%) Lysis Buffer	HEK293	250 - 450
DTAC Lysis Buffer (2%)	E. coli	150 - 300
SDS (1%) Lysis Buffer	E. coli	200 - 350

Experimental Protocols

Protocol 1: Total Protein Extraction from Adherent Mammalian Cells

Materials:

- **Decyltrimethylammonium Chloride (DTAC)**
- Tris-HCl
- NaCl
- EDTA
- Protease Inhibitor Cocktail
- Phosphatase Inhibitor Cocktail
- Phosphate-Buffered Saline (PBS), ice-cold
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Microcentrifuge

Lysis Buffer Preparation (1X DTAC Lysis Buffer):

Component	Final Concentration	For 50 mL
Tris-HCl, pH 7.4	50 mM	2.5 mL of 1 M stock
NaCl	150 mM	1.5 mL of 5 M stock
EDTA	1 mM	100 µL of 0.5 M stock
DTAC	1% (w/v)	0.5 g
Nuclease-free water	to 50 mL	

Store at 4°C. Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer.

Procedure:

- Grow adherent cells to 80-90% confluency in a culture dish.
- Place the culture dish on ice and aspirate the culture medium.
- Wash the cells once with ice-cold PBS.
- Aspirate the PBS completely.
- Add an appropriate volume of ice-cold 1X DTAC Lysis Buffer with inhibitors to the dish (e.g., 500 µL for a 10 cm dish).
- Using a cell scraper, scrape the cells off the dish and suspend them in the lysis buffer.
- Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 20-30 minutes, with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
- Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

- Store the lysate at -80°C for long-term use or proceed with downstream applications.

Protocol 2: Total Protein Extraction from Bacterial Cells

Materials:

- **Decyltrimethylammonium Chloride (DTAC)**
- Tris-HCl
- NaCl
- EDTA
- Lysozyme
- DNase I
- Protease Inhibitor Cocktail
- Phosphate-Buffered Saline (PBS), ice-cold
- Microcentrifuge tubes, pre-chilled
- Microcentrifuge
- Sonicator (optional)

Lysis Buffer Preparation (Bacterial DTAC Lysis Buffer):

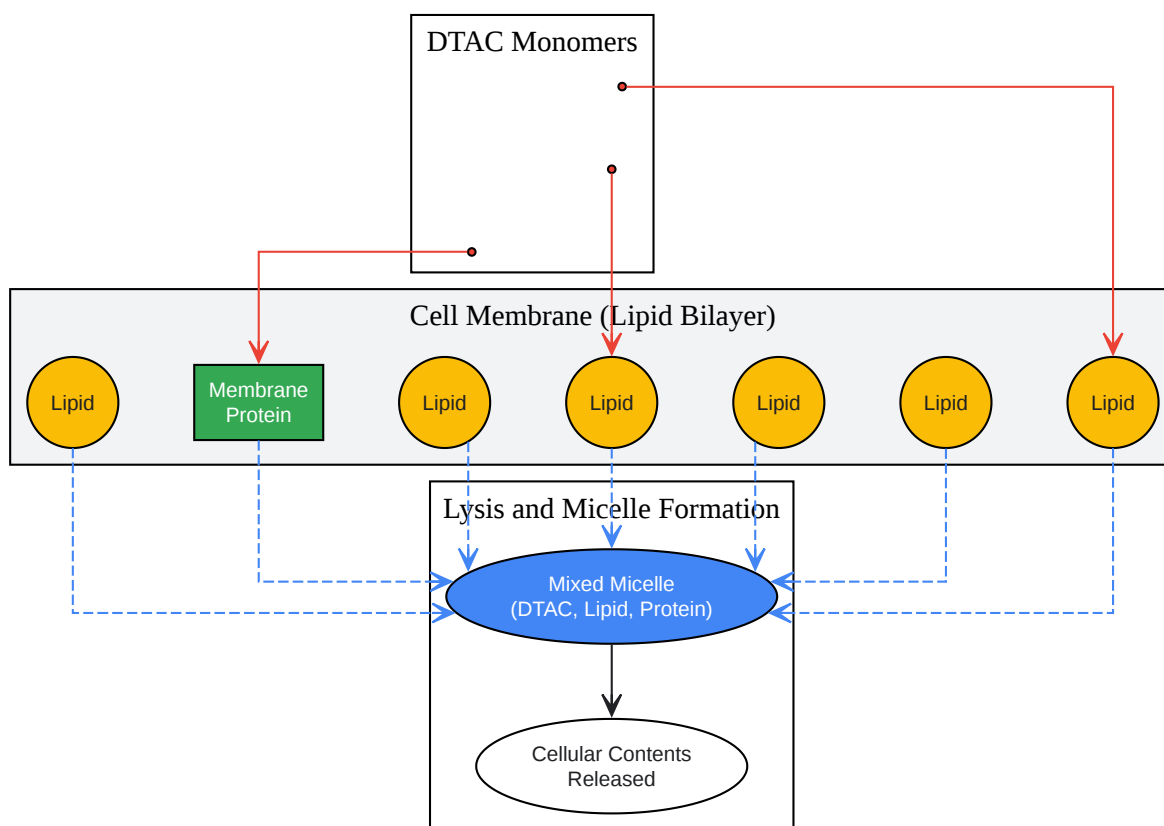
Component	Final Concentration	For 50 mL
Tris-HCl, pH 8.0	50 mM	2.5 mL of 1 M stock
NaCl	150 mM	1.5 mL of 5 M stock
EDTA	1 mM	100 µL of 0.5 M stock
DTAC	2% (w/v)	1.0 g
Nuclease-free water	to 50 mL	

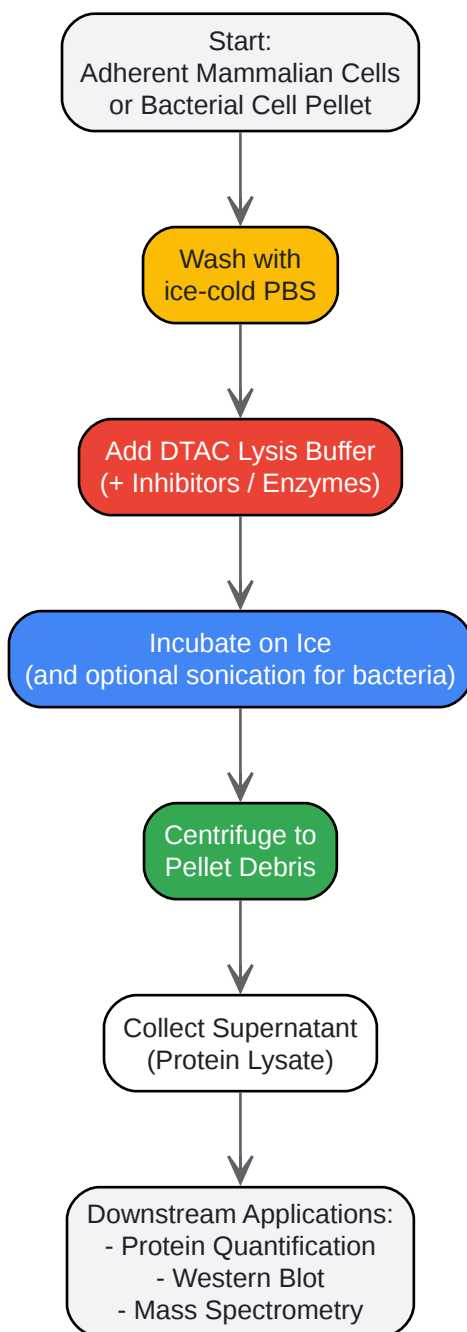
Store at 4°C. Immediately before use, add lysozyme, DNase I, and protease inhibitors.

Procedure:

- Harvest bacterial cells from culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
- Centrifuge again and discard the supernatant.
- Resuspend the cell pellet in an appropriate volume of Bacterial DTAC Lysis Buffer containing freshly added lysozyme (1 mg/mL) and DNase I (10 µg/mL).
- Incubate on ice for 30 minutes.
- For enhanced lysis, sonicate the sample on ice. Use short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) to avoid overheating.
- Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
- Carefully collect the supernatant containing the soluble proteins.
- Determine the protein concentration and store the lysate at -80°C.

Visualizations





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- To cite this document: BenchChem. [Application Notes: Decyltrimethylammonium Chloride (DTAC) for Cell Lysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158654#decyltrimethylammonium-chloride-protocol-for-cell-lysis]

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